

Commercial suppliers and availability of 2-Chloro-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-3-nitropyridine

Cat. No.: B135334

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2-Chloro-4-methyl-3-nitropyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **2-Chloro-4-methyl-3-nitropyridine** (CAS No. 23056-39-5) is a pivotal pyridine derivative. Its unique molecular architecture makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

2-Chloro-4-methyl-3-nitropyridine is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications.

Supplier	Purity	Availability/Packaging	Notes
Chem-Impex	≥ 98% (GC)[1]	Inquire for details	-
Fuxin Custchem Fine Chemical Co., Ltd.	Inquire for details	Bulk manufacturing capabilities[2]	Established manufacturer with a focus on fine chemical intermediates[2]
MedchemExpress	Inquire for details	25 g; 100 g[3]	Primarily for life science research[3]
Frontier Specialty Chemicals	Inquire for details	Inquire for smaller or bulk sizes[4]	-
Dideu Industries Group Limited	99.00%[5]	Inquire for pricing	Listed on ChemicalBook[5]
Henan Fengda Chemical Co., Ltd.	98%[5]	Inquire for pricing	Listed on ChemicalBook[5]
Shaanxi Dideu New Materials Co. Ltd.	99.0%[5]	Inquire for pricing	Listed on ChemicalBook[5]
Sigma-Aldrich	99%	Product is discontinued	Contact Technical Service for assistance

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2-Chloro-4-methyl-3-nitropyridine** is provided below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	172.57 g/mol	[1]
Appearance	Off-white to yellow crystalline powder	[1]
Melting Point	51-53 °C	[5]
CAS Number	23056-39-5	[1]
Purity	≥ 98% (GC) or 99%	[1]
Solubility	Soluble in common organic solvents	
Storage Conditions	0-8°C[1] or -20°C to -80°C for long-term storage of solutions[6]	[1][6]

Synthesis Protocols

The synthesis of **2-Chloro-4-methyl-3-nitropyridine** can be achieved through several routes. The choice of method often depends on the available starting materials and the desired scale of production.

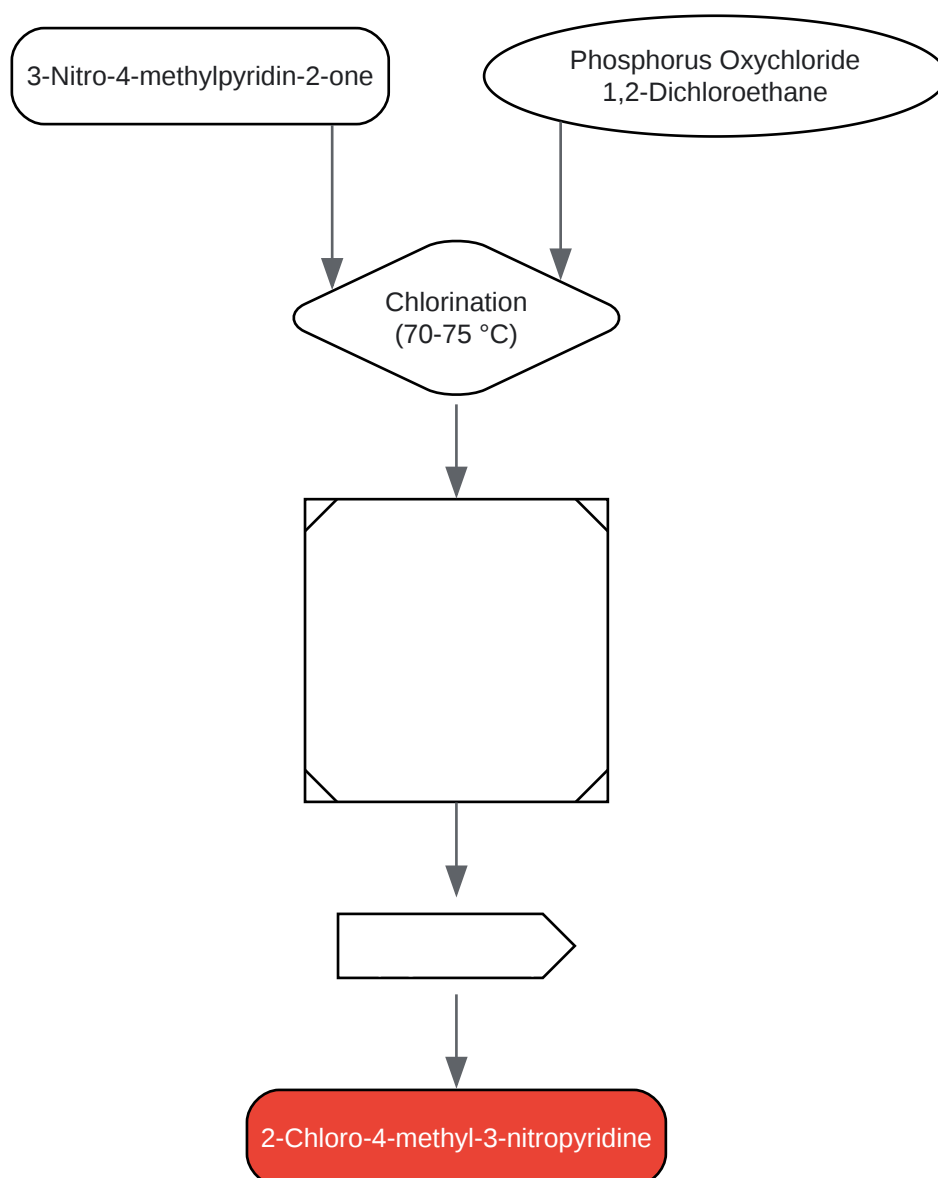
Method 1: Chlorination of 3-Nitro-4-methylpyridin-2-one

This method involves the chlorination of a pyridinone precursor using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol:

- To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 100 g of 1,2-dichloroethane and 15.5 g (0.1 mol) of 3-nitro-4-methylpyridin-2-one.[7]
- Add 25 g of phosphorus oxychloride to the mixture.[7]

- Heat the reaction mixture to 70-75 °C and stir for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[7]
- Upon completion, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure.[8][9]
- The reaction mixture is then carefully poured into ice water and neutralized.[10]
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]



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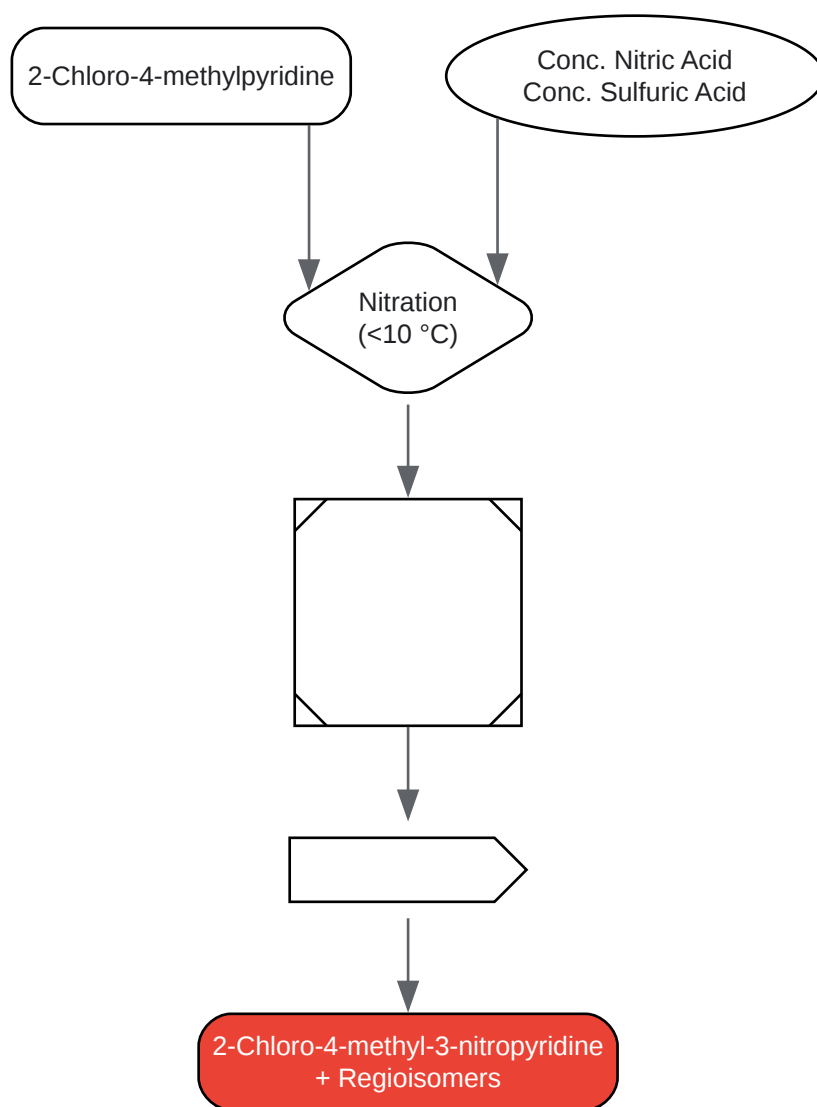
Synthesis of **2-Chloro-4-methyl-3-nitropyridine** via Chlorination.

Method 2: Nitration of 2-Chloro-4-methylpyridine

This approach involves the direct nitration of 2-chloro-4-methylpyridine. However, this method can lead to the formation of regioisomers, requiring careful control of reaction conditions and purification of the final product.

Experimental Protocol:

- In a three-necked flask, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.[\[11\]](#)
- Slowly add 2-chloro-4-methylpyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C.[\[11\]](#)
- Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.[\[11\]](#)
- Add the nitrating mixture dropwise to the solution of 2-chloro-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.[\[11\]](#)
- After the addition is complete, allow the reaction to proceed, monitoring its progress by TLC or HPLC.[\[11\]](#)
- Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.[\[11\]](#)
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[\[11\]](#)
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[\[11\]](#)
- Purify the crude product by recrystallization.[\[11\]](#)



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Synthesis of **2-Chloro-4-methyl-3-nitropyridine** via Nitration.

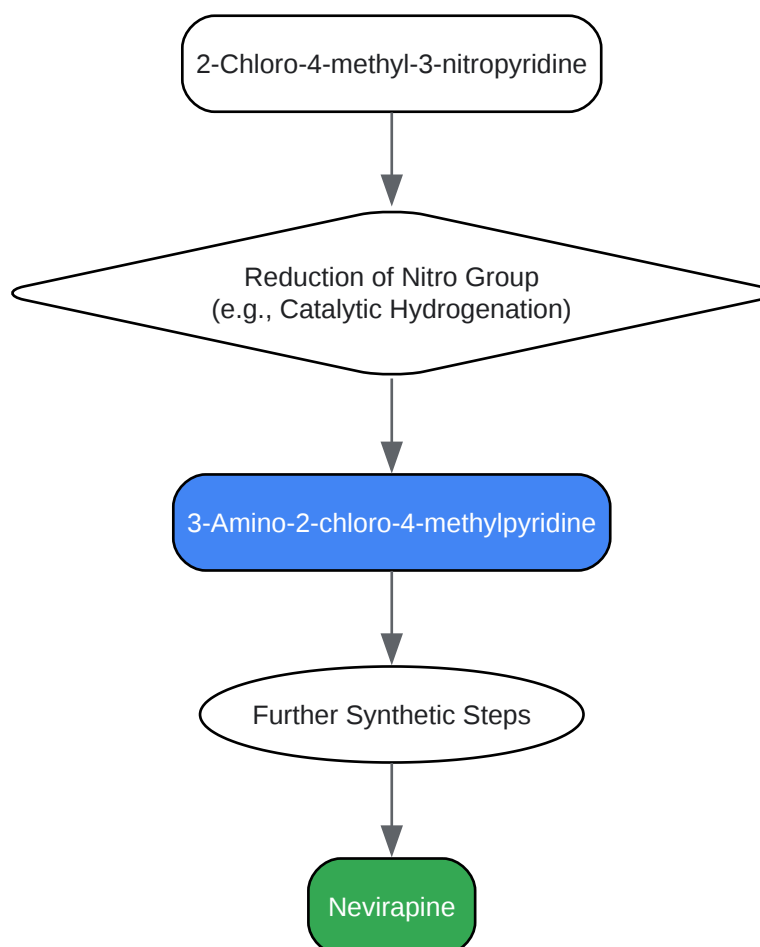
Applications in Drug Development and Organic Synthesis

2-Chloro-4-methyl-3-nitropyridine is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro and nitro groups.

Synthesis of Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of pharmaceutical ingredients. For instance, it is a known precursor to 3-amino-2-chloro-4-methylpyridine, a key intermediate in

the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[8][9] The nitro group can be readily reduced to an amine, which can then undergo further transformations.



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Pathway to Nevirapine Intermediate.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The electron-withdrawing nitro group activates the pyridine ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted pyridine derivatives.[12]

General Experimental Protocol for S_NAr with an Amine:

- Dissolve **2-Chloro-4-methyl-3-nitropyridine** in a suitable solvent.
- Add the amine nucleophile (typically 1-1.2 equivalents).
- A base such as triethylamine or potassium carbonate (1.5-2.0 equivalents) may be added to neutralize the HCl generated during the reaction.[12]
- Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor by TLC or LC-MS.[12]
- Upon completion, perform an aqueous workup by partitioning between an organic solvent and water.[12]
- Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]
- Purify the crude product by column chromatography or recrystallization.[12]

Safety Information

2-Chloro-4-methyl-3-nitropyridine is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used. It is classified as irritating to the eyes, respiratory system, and skin.[7] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

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References

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2-chloro-4-methyl-3-nitropyridine suppliers USA [americanchemicalsuppliers.com]
- 4. 2-Chloro-4-methyl-3-nitropyridine | [frontierspecialtychemicals.com]

- 5. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-chloro-4-methyl-3-nitropyridine [chembk.com]
- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 9. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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